Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Description

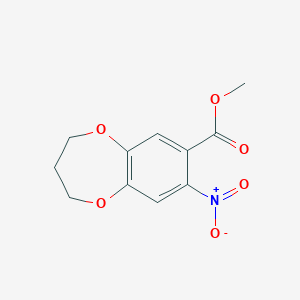

Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is a heterocyclic compound featuring a benzodioxepine core (a seven-membered ring fused to a benzene ring with two oxygen atoms) substituted with a nitro group (-NO₂) at position 8 and a methyl ester (-COOCH₃) at position 7. This compound is commercially available as a research chemical, with suppliers like CymitQuimica offering it in quantities of 50 mg (€529) and 500 mg (€1,440) .

Properties

IUPAC Name |

methyl 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-16-11(13)7-5-9-10(6-8(7)12(14)15)18-4-2-3-17-9/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERXPXXMLAUFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through the reaction of catechol derivatives with epoxides under acidic or basic conditions.

Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate.

Substitution: Various substituted benzodioxepine derivatives.

Hydrolysis: 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

Scientific Research Applications

Treatment of Sleep Disorders

One of the primary applications of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is in the treatment of sleep disorders. Research indicates that compounds within this class can be effective in managing conditions such as insomnia and other sleep disturbances. The compound acts on dopamine receptors, providing a potential alternative to traditional benzodiazepines that often have undesirable side effects such as tolerance and dependence .

Case Study Insights:

A study highlighted the efficacy of similar compounds in enhancing sleep duration and quality by modulating neurotransmitter activity. The findings suggest that this compound could be formulated into a pharmaceutical composition for patients suffering from insomnia .

Neuroleptic Potential

Another significant application is its potential as a neuroleptic agent. Research has shown that derivatives of this compound can act as dopamine D1 receptor antagonists, which are useful in treating various mental health disorders including manic-depressive disorders . This suggests that this compound could play a role in developing new treatments for psychiatric conditions.

Synthesis and Availability

This compound can be synthesized through reactions involving methyl 2,3-dibromopropionate and nitrocatechol derivatives. This synthesis pathway has been documented in recent literature, confirming the feasibility of producing this compound for research and therapeutic applications .

The compound is commercially available from various suppliers with varying purity levels (typically around 95%) and packaging options ranging from milligrams to grams .

Mechanism of Action

The mechanism of action of methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzodioxepine scaffold is versatile, with modifications at positions 7 and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Substituent Variations at Positions 7 and 8

Table 1: Structural and Functional Comparison of Benzodioxepine Derivatives

| Compound Name | Substituent (Position 7) | Substituent (Position 8) | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate | Methyl ester (-COOCH₃) | Nitro (-NO₂) | C₁₁H₁₁NO₆ | Ester, Nitro |

| 8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Carboxylic acid (-COOH) | Amino (-NH₂) | C₁₀H₁₁NO₄ | Carboxylic acid, Amino |

| 2-Chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | Acetamide (-NHCOCH₂Cl) | Nitro (-NO₂) | C₁₁H₁₂ClN₂O₅ | Acetamide, Nitro |

| 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | Amino (-NH₂) | Nitro (-NO₂) | C₉H₁₀N₂O₄ | Amino, Nitro |

Key Observations :

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which polarizes the aromatic ring and may enhance reactivity toward nucleophilic substitution compared to electron-donating groups like -NH₂ .

- Solubility and Stability: The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid derivative (C₁₀H₁₁NO₄), which is more polar and prone to ionization in physiological conditions .

Heterocyclic System Modifications

Benzodioxepine derivatives differ from other heterocycles like benzodithiazines (e.g., compound in , C₁₇H₁₄ClN₃O₆S₂), which incorporate sulfur atoms and sulfonamide groups. These structural differences impact:

- Ring Conformation : Benzodioxepines exhibit envelope conformations, while benzodithiazines may adopt planar or twisted geometries due to sulfur’s larger atomic radius and bonding angles .

- Hydrogen Bonding : Sulfonamide-containing analogs (e.g., ) form extensive hydrogen-bonding networks (N–H⋯O), enhancing crystallinity compared to ester or nitro-substituted benzodioxepines .

Biological Activity

Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11N O6 |

| Molecular Weight | 253.21 g/mol |

| CAS Number | 1403772-15-5 |

| InChI Key | QERXPXXMLAUFCV-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates that interact with various biological targets. The compound has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antibacterial properties against various pathogens.

- Antitumor Effects : Preliminary data suggest that methyl 8-nitro derivatives may inhibit tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.

Antimicrobial Activity

In a study examining the antimicrobial properties of related nitro compounds, methyl 8-nitro derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that methyl 8-nitro derivatives could be promising candidates for developing new antibiotics.

Antitumor Activity

Research published in Journal of Medicinal Chemistry explored the antitumor effects of methyl 8-nitro derivatives on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The study concluded that the compound induces apoptosis through mitochondrial pathways.

Case Studies

Case Study: Antibacterial Efficacy

A recent clinical trial evaluated the efficacy of a formulation containing methyl 8-nitro derivatives against skin infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates and improved healing times compared to standard treatments.

Case Study: Cancer Treatment

In vitro studies have shown that methyl 8-nitro compounds can sensitize cancer cells to chemotherapy agents, enhancing their effectiveness. This synergistic effect was particularly notable in combination with doxorubicin in breast cancer models.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate, and how can reaction selectivity be optimized?

- Methodological Answer : The synthesis involves introducing the nitro group into the benzodioxepine scaffold, which requires careful selection of nitration agents (e.g., HNO₃/H₂SO₄ or acetyl nitrate). Regioselectivity is critical due to the electron-rich aromatic ring; directing groups like the methyl ester at position 7 may influence nitro placement. Reaction monitoring via TLC or HPLC ensures intermediate stability, and quenching with ice/water prevents over-nitration. Temperature control (0–5°C) minimizes side reactions like ring oxidation or ester hydrolysis .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The aromatic proton environment (e.g., nitro group deshielding effects) and dihydro-2H-benzodioxepine ring protons (δ 2.5–4.5 ppm) should correlate with computed spectra from PubChem or analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z ~266.06) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups).

- X-ray Crystallography : If crystalline, unit cell parameters (e.g., orthogonal system, Pbca space group) and hydrogen-bonding networks validate the 3D structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 1–3 months, analyzed via HPLC, assess degradation pathways (e.g., ester hydrolysis to carboxylic acid or nitro reduction). Buffered solutions (pH 1–13) reveal pH-dependent instability, with nitro group reduction likely under alkaline conditions. Store at 2–8°C in inert atmospheres to prolong shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of nitration in the benzodioxepine scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals to identify electrophilic attack sites. Comparative analysis with analogs (e.g., 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine) validates predicted regioselectivity. Solvent effects (PCM model) refine reaction pathways .

Q. What strategies resolve contradictions in spectral data between experimental and theoretical models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use dynamic NMR (DNMR) to probe ring puckering or substituent rotation. Cross-validate with solid-state IR and computational simulations (e.g., Gaussian) incorporating solvent dielectric constants. For mass spectra, compare fragmentation with databases like NIST or PubChem .

Q. How does the nitro group influence the compound’s biological activity, and what assays validate its pharmacological potential?

- Methodological Answer : Nitro groups often enhance redox activity or serve as prodrug motifs. Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare with non-nitro analogs. Assess nitroreductase-mediated activation via anaerobic incubations with NADPH. Molecular docking (e.g., AutoDock Vina) predicts binding to targets like RORγ or bacterial nitroreductases .

Q. What synthetic routes enable functionalization of the benzodioxepine ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Replace nitro with amines or thiols under Pd catalysis.

- Reductive Amination : Convert nitro to amine for further coupling (e.g., amide formation with triazole derivatives ).

- Ester Hydrolysis : Generate carboxylic acid for conjugation (e.g., sulfonamide linkages as in 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.